molecular formula C10H14ClNO2Si B1428241 7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-58-6

7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1428241
M. Wt: 243.76 g/mol
InChI Key: QLBAIHABKWUNLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity/basicity, reactivity, and stereochemistry .

Scientific Research Applications

Synthetic Routes and Derivatives

A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from 2-chloro-3-oxiranylmethoxypyridine, indicating a method for creating compounds with potential therapeutic applications (Benarab, Poirot, & Guillaumet, 1993). Additionally, novel analogues of these compounds with modifications in the dioxane ring have been synthesized, which are considered attractive intermediates for new therapeutic agents (Bartolomea et al., 2003).

Applications in Drug Discovery

These compounds have been identified as potential scaffolds for drug discovery. For example, selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine was achieved using electrophilic aromatic substitution, highlighting their utility in combinatorial chemistry and as potential drug candidates (Alcázar et al., 2003).

Analytical Chemistry and Structural Analysis

In the field of analytical chemistry, these compounds are utilized in the gas chromatographic analysis of neutral materials like carbohydrates and glycerine, where their derivatives serve as key components in the identification and quantification processes (Drawert & Leupold, 1976).

Enantiomeric Purity Control

These compounds also play a role in the enantioselective synthesis of derivatives. The enantiomeric purity of such isomers is crucial in pharmaceutical research, and these compounds have been used in this context, showcasing their importance in stereochemical studies (Lazar et al., 2005).

properties

IUPAC Name

(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2Si/c1-15(2,3)9-7(11)6-12-10-8(9)13-4-5-14-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBAIHABKWUNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C(=NC=C1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158971
Record name 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

1305324-58-6
Record name 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxino[2,3-b]pyridine, 7-chloro-2,3-dihydro-8-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
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7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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